molecular formula C22H23N3O4S B2373247 N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 942034-36-8

N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2373247
CAS No.: 942034-36-8
M. Wt: 425.5
InChI Key: WMEOVCCSLMFUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has a complex structure characterized by a thioacetamide moiety linked to a dihydropyrazine derivative. The molecular formula is C22H26N2O4SC_{22}H_{26}N_2O_4S, with a molecular weight of approximately 414.52 g/mol. Its structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thioacetamides exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In studies involving related thioacetamides, compounds showed minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Thioacetamides

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Compound 16Staphylococcus aureus0.311.0
Compound 16-CuONPs-CNPsE. coli1.02.5
Compound 16Bacillus subtilis5.010.0

Anticancer Activity

The compound's potential anticancer effects are also noteworthy. Similar thioacetamide derivatives have been studied for their ability to inhibit cancer cell proliferation in various cancer lines. For example, some compounds showed IC50 values in the range of micromolar concentrations against human cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Thioacetamide AHeLa (cervical cancer)15
Thioacetamide BMCF-7 (breast cancer)20
N-(3,4-dimethoxyphenyl)-...A549 (lung cancer)TBD

The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For instance, molecular docking studies suggest that these compounds can bind effectively to the active sites of bacterial DNA gyrase, disrupting DNA replication and leading to cell death .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various thioacetamide derivatives and evaluated their antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that the most potent derivatives had significant bactericidal effects at low concentrations .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of selected thioacetamides on normal VERO cell lines, demonstrating that while they were effective against pathogens, they exhibited relatively low toxicity towards normal cells (IC50 > 500 µg/mL), suggesting a favorable safety profile .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-5-7-17(11-15(14)2)25-10-9-23-21(22(25)27)30-13-20(26)24-16-6-8-18(28-3)19(12-16)29-4/h5-12H,13H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEOVCCSLMFUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.